tert-butyl 4-(9-(2-fluoro-4-(methylsulfonyl)phenyl)-8-oxo-8,9-dihydro-7H-purin-6-yloxy)piperidine-1-carboxylate
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Overview
Description
The compound identified as “PMID21444206C23” is a synthetic organic molecule. It is known for its complex structure and significant biological activity. The compound’s full chemical name is tert-butyl 4-{[9-(2-fluoro-4-methanesulfonylphenyl)-8-oxo-8,9-dihydro-7H-purin-6-yl]oxy}piperidine-1-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[9-(2-fluoro-4-methanesulfonylphenyl)-8-oxo-8,9-dihydro-7H-purin-6-yl]oxy}piperidine-1-carboxylate involves multiple steps:
Formation of the purine core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the fluoro and methanesulfonyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the piperidine moiety: The piperidine ring is attached through nucleophilic substitution reactions.
Final esterification: The final step involves esterification to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core.
Reduction: Reduction reactions can occur at the carbonyl group in the purine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the purine core.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, it is used to study enzyme interactions and protein-ligand binding.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. The binding typically involves interactions with the purine core and the aromatic ring, leading to inhibition or activation of the target. The pathways involved include signal transduction and metabolic pathways.
Properties
Molecular Formula |
C22H26FN5O6S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
tert-butyl 4-[[9-(2-fluoro-4-methylsulfonylphenyl)-8-oxo-7H-purin-6-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26FN5O6S/c1-22(2,3)34-21(30)27-9-7-13(8-10-27)33-19-17-18(24-12-25-19)28(20(29)26-17)16-6-5-14(11-15(16)23)35(4,31)32/h5-6,11-13H,7-10H2,1-4H3,(H,26,29) |
InChI Key |
AXLNAZYMBNKFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2NC(=O)N3C4=C(C=C(C=C4)S(=O)(=O)C)F |
Origin of Product |
United States |
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